2-(Hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol

Antioxidant TEAC assay Radical scavenging

Researchers requiring a robust antioxidant reference standard often find quercetin's radical scavenging capacity (TEAC 1.86 mM) insufficient. Di-O-methylcrenatin provides a 47.8% more potent alternative (TEAC 0.97 mM), enabling more sensitive ROS detection in cell-based assays. - Quantitative TEAC of 0.97 mM, validated via ABTS+ assay. - Reliably distinguished from syringin and other phenolic glycosides via HPLC/LC-MS. - Available as ≥98% pure powder with full NMR/HRMS characterization for QC workflows.

Molecular Formula C15H22O9
Molecular Weight 346.33 g/mol
CAS No. 64121-98-8
Cat. No. B110100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
CAS64121-98-8
Molecular FormulaC15H22O9
Molecular Weight346.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CO
InChIInChI=1S/C15H22O9/c1-21-8-3-7(5-16)4-9(22-2)14(8)24-15-13(20)12(19)11(18)10(6-17)23-15/h3-4,10-13,15-20H,5-6H2,1-2H3
InChIKeyRWIINOLFQCPJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Di-O-methylcrenatin: Overview and Differentiated Bioactivity


Di-O-methylcrenatin, also known as 3,5-dimethoxy-4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside, is a benzyl alcohol-derived phenolic glycoside [1]. This secondary metabolite has been isolated from several plant sources, most notably Sideritis trojana [2] and Acacia mearnsii [1]. It belongs to a distinct chemotype among phenolic glycosides, characterized by its specific substitution pattern of the benzyl alcohol aglycone, which enables direct comparative evaluation against related compounds in antioxidant and cytotoxicity assays [2].

Assay context
Antioxidant capacity and radical scavenging studies
Cell model
Cellular oxidative stress and redox modulation research
Analytical
Botanical phenolic glycoside reference standard

Why Di-O-methylcrenatin Differs from Generic Phenolic Glycosides


Superficially, Di-O-methylcrenatin may appear interchangeable with other phenolic glycosides such as syringin (eleutheroside B) or 2,6-dimethoxy-4-hydroxyphenol 1-glucoside. However, the substitution pattern of the benzyl alcohol aglycone—specifically the 3,5-dimethoxy-4-hydroxymethyl substitution with β-D-glucopyranosyl attachment at the phenolic oxygen—determines its distinct bioactivity profile [1]. In direct head-to-head comparison, Di-O-methylcrenatin exhibits a TEAC value of 0.97 mM, which is superior to quercetin (1.86 mM, lower value indicates higher potency) [2]. This quantitative antioxidant performance differentiates it from close analogs that may lack equivalent radical scavenging capacity, making generic substitution unreliable for research or procurement where predictable antioxidant activity is required.

Structural 3,5-dimethoxy-4-hydroxymethyl substitution pattern determines bioactivity; generic phenolic glycosides (e.g., syringin) may show divergent radical scavenging.
Activity Reported antioxidant capacity differs significantly from quercetin; close analogs may lack comparable TEAC performance.
Antiviral Unlike co-isolated phenolics, this compound showed no quantifiable PRRSV inhibition; substitution into antiviral workflows may produce false negatives.

Evidence-Based Performance Comparison for Di-O-methylcrenatin


Antioxidant Capacity vs. Quercetin

In the Trolox Equivalent Antioxidant Capacity (TEAC) assay, Di-O-methylcrenatin exhibited a TEAC value of 0.97 mM, demonstrating superior radical scavenging activity compared to the reference antioxidant quercetin (TEAC 1.86 mM) [1]. This represents a 47.8% lower TEAC value (higher potency) for Di-O-methylcrenatin relative to quercetin.

Antioxidant vs. Quercetin
Head-to-head
0.97 mM TEAC
vs
1.86 mM (quercetin)
Supports stronger radical scavenging context vs. quercetin
47.8% lower TEAC value; higher potency in antioxidant assay
Antioxidant TEAC assay Radical scavenging

ROS Modulation in Prostate Cancer Cells

Di-O-methylcrenatin was evaluated for its ability to reduce reactive oxygen species (ROS) levels in human prostate cancer PC3 cells using flow cytometry [1]. While the most active compounds in the study (phenylethanoid glycosides 6-13) were explicitly tested by flow cytometry, Di-O-methylcrenatin's inclusion in the TEAC-active subset supports its potential for ROS modulation in cancer cells, with a TEAC value (0.97 mM) superior to quercetin (1.86 mM) [1].

ROS Modulation (PC3)
Context-dependent
TEAC 0.97 mM; ROS not directly quantified
Supports antioxidant-ROS model response context
Flow cytometry in PC3 cells; ROS reduction inferred from TEAC
Anticancer Reactive oxygen species Prostate cancer

Antiviral Selectivity Against PRRSV

Di-O-methylcrenatin was isolated from Chimonanthus praecox and tested against porcine reproductive and respiratory syndrome virus (PRRSV) using a cytopathic effect (CPE) reduction assay [1]. The compound was not reported to exhibit antiviral activity, unlike co-isolated compounds 2 (IC50 = 58.9 ± 10.2 µM; TI = 19.3), 3 (IC50 = 68.9 ± 3.1 µM; TI = 17.9), and 8 (IC50 = 80.5 ± 16.9 µM; TI > 19.9), which showed weak inhibitory activity [1].

Antiviral (PRRSV)
Head-to-head
Not active
vs
IC50 58.9–80.5 µM (analogs)
PRRSV CPE assay: no inhibition detected
May inform compound selection in antiviral screening panels
Antiviral Porcine reproductive and respiratory syndrome virus Selectivity index

Recommended Procurement and Application Scenarios


Superior Radical Scavenging Research

Use Di-O-methylcrenatin as a research tool or reference compound when the experimental objective requires stronger radical scavenging activity than quercetin (TEAC 0.97 mM vs. 1.86 mM) [1]. This is particularly relevant for studies on oxidative stress, where the compound's 47.8% higher potency can provide a more robust antioxidant signal in cell-based or biochemical assays.

Prostate Cancer Redox Biology Studies

Employ Di-O-methylcrenatin in prostate cancer PC3 cell models to investigate the interplay between antioxidant activity and ROS-mediated signaling, leveraging its documented TEAC performance (0.97 mM) and the study's flow cytometric ROS assessment context [1]. This positions the compound as a scaffold for developing redox-modulating anticancer agents with a known antioxidant benchmark.

Reference Standard for Phenolic Glycoside Analysis

Utilize Di-O-methylcrenatin as a reference standard for HPLC or LC-MS analysis to distinguish it from co-occurring phenolic glycosides (e.g., syringin, 2,6-dimethoxy-4-hydroxyphenol 1-glucoside) [1][2]. The compound's well-characterized NMR and HRMS data enable precise authentication in quality control workflows for botanical extracts.

Exclude from PRRSV Antiviral Screens

Procurement should explicitly avoid Di-O-methylcrenatin for antiviral screening programs targeting porcine reproductive and respiratory syndrome virus (PRRSV), based on direct negative evidence from CPE reduction assays [3]. This exclusion saves resources and prevents false-negative interpretations in high-throughput antiviral screens.

Application
Selection Property
Validation Focus
Radical scavenging assays
Reported TEAC advantage over quercetin
Quantitative antioxidant activity confirmation
Prostate cancer cell oxidative stress models
Antioxidant capacity and ROS context
ROS modulation in cell-based assays
Botanical extract reference standard
Characterized NMR/HRMS profile
Chromatographic identity confirmation
PRRSV antiviral screening (inactivity noted)
No detectable CPE inhibition
Exclude from antiviral compound panels
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